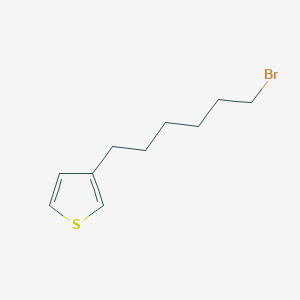

3-(6-Bromohexyl)thiophene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(6-bromohexyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrS/c11-7-4-2-1-3-5-10-6-8-12-9-10/h6,8-9H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLQGNOVNHZKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

204932-65-0 | |

| Details | Compound: Thiophene, 3-(6-bromohexyl)-, homopolymer | |

| Record name | Thiophene, 3-(6-bromohexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204932-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID701312726 | |

| Record name | 3-(6-Bromohexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125878-91-3 | |

| Record name | 3-(6-Bromohexyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125878-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Bromohexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125878-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 6 Bromohexyl Thiophene Monomer

Organometallic Approaches for Monomer Formation

Organometallic chemistry provides powerful tools for the carbon-carbon bond formation required to synthesize 3-(6-bromohexyl)thiophene. The primary strategies involve the creation of a nucleophilic thiophene (B33073) species that can then be alkylated.

n-Butyllithium-Mediated Thienyllithium Formation and Subsequent Alkylation

A prevalent method for the synthesis of this compound involves the use of n-butyllithium (n-BuLi) to generate a highly reactive thienyllithium intermediate. This approach typically starts with a suitable brominated thiophene precursor. The reaction proceeds via a lithium-halogen exchange, where the bromine atom on the thiophene ring is swapped with a lithium atom, creating a potent nucleophile.

This thienyllithium species is then reacted with an alkylating agent, in this case, an excess of 1,6-dibromohexane (B150918), to introduce the desired hexyl bromide side chain onto the thiophene ring. The general reaction scheme involves the deprotonation of 3-bromothiophene (B43185) at the 2-position by n-BuLi at low temperatures, followed by the addition of 1,6-dibromohexane. A procedure described by McNeil et al. has been cited for the successful synthesis of this compound using this methodology, resulting in a 70% yield after purification rsc.org.

| Reagent/Step | Purpose |

| 3-Bromothiophene | Starting material |

| n-Butyllithium (n-BuLi) | Forms the reactive thienyllithium intermediate |

| 1,6-Dibromohexane | Alkylating agent to introduce the bromohexyl side chain |

| Low Temperature (e.g., -78 °C) | Controls the reactivity of the organolithium reagent |

Grignard Reagent-Based Coupling Strategies for Monomer Synthesis

While Grignard reagents are widely used in organic synthesis for C-C bond formation, their application in the direct synthesis of this compound from 3-bromothiophene presents challenges. The formation of a Grignard reagent from 3-bromothiophene can be difficult, with some sources suggesting that standard Grignard chemistry may not be effective for this specific substrate researchgate.net.

Alternative organometallic strategies, such as lithium-halogen exchange, are often preferred due to their higher reliability and efficiency in generating the necessary thienyl nucleophile researchgate.net. However, Grignard reagents do play a crucial role in the subsequent polymerization of the this compound monomer via methods like the Grignard Metathesis (GRIM) polymerization. In this context, a Grignard reagent of the monomer is formed in situ to facilitate chain growth. For the synthesis of the monomer itself, direct alkylation of a pre-formed thienyl Grignard reagent with 1,6-dibromohexane is less commonly reported, likely due to the aforementioned difficulties in the formation of the initial Grignard reagent from 3-bromothiophene researchgate.net.

Optimization of Reaction Conditions and Purification Protocols

The success of the synthesis of this compound is highly dependent on the careful control of reaction conditions and the implementation of rigorous purification techniques.

Solvent Selection and Inert Atmosphere Techniques

The organometallic intermediates involved in the synthesis of this compound, particularly the thienyllithium species, are highly sensitive to moisture and oxygen. Therefore, the use of dry, degassed solvents and the maintenance of an inert atmosphere are paramount.

Solvent Selection: Anhydrous ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed. These solvents are capable of solvating the organometallic intermediates, facilitating the reaction while remaining relatively unreactive under the reaction conditions. It is crucial to use freshly distilled and thoroughly dried solvents to prevent the quenching of the reactive intermediates.

Inert Atmosphere: The reactions are typically carried out under a positive pressure of an inert gas, such as argon or nitrogen. This is achieved by using Schlenk line techniques or by performing the reaction in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use to remove any adsorbed moisture rsc.org. These precautions prevent the degradation of the n-butyllithium and the thienyllithium intermediate, ensuring a higher yield of the desired product.

| Technique/Condition | Purpose |

| Anhydrous Solvents (THF, Diethyl Ether) | Prevent quenching of organometallic intermediates |

| Inert Atmosphere (Argon, Nitrogen) | Prevent reaction with atmospheric oxygen and moisture |

| Oven-Dried Glassware | Remove adsorbed water from reaction vessels |

Vacuum Distillation and Silica (B1680970) Gel Column Chromatography for Product Isolation

After the reaction is complete, a multi-step purification process is necessary to isolate the this compound from unreacted starting materials, byproducts, and excess reagents.

Initial Workup: The reaction is typically quenched with water or a saturated aqueous solution. The product is then extracted into an organic solvent, such as diethyl ether. The organic phase is washed to remove any water-soluble impurities and then dried over a drying agent like magnesium sulfate (B86663) (MgSO₄) rsc.org.

Vacuum Distillation: A key step in the purification is the removal of excess 1,6-dibromohexane. This is effectively achieved through vacuum distillation. A specific protocol involves distilling the crude product at 65 °C under a reduced pressure of 30 mTorr to selectively remove the more volatile 1,6-dibromohexane rsc.org.

Silica Gel Column Chromatography: For the final purification, silica gel column chromatography is employed. The crude product, after the removal of excess 1,6-dibromohexane, is loaded onto a silica gel column. The desired product is then eluted using a non-polar solvent, typically hexane (B92381) rsc.org. This technique separates the this compound from any remaining impurities, yielding the final product as a colorless oil rsc.org.

| Purification Step | Description of Process |

| Aqueous Workup and Extraction | The reaction mixture is quenched, and the product is transferred to an organic solvent. |

| Drying | The organic extract is treated with a drying agent to remove residual water. |

| Vacuum Distillation | Excess 1,6-dibromohexane is removed under reduced pressure (e.g., 65 °C at 30 mTorr) rsc.org. |

| Silica Gel Column Chromatography | The final product is isolated using a silica gel column with hexane as the eluent rsc.org. |

Derivatization and Subsequent Functionalization of 3 6 Bromohexyl Thiophene

Halogenation of the Thiophene (B33073) Ring for Polymerization Monomers

Halogenation of the thiophene ring of 3-(6-bromohexyl)thiophene is a fundamental step in preparing monomers for the synthesis of polythiophenes, a class of conductive polymers. The introduction of bromine atoms at specific positions on the thiophene ring dictates the regiochemistry of the subsequent polymerization, which in turn significantly influences the material's electronic and optical properties.

The monobromination of this compound at the 2-position is a critical step for creating monomers suitable for controlled polymerization methods like Grignard Metathesis (GRIM). researchgate.netscispace.com This reaction is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent. The reaction is often carried out in a solvent mixture, such as tetrahydrofuran (B95107) (THF) and acetic acid, or dimethylformamide (DMF). rsc.orgcmu.edu

In a typical procedure, this compound is dissolved in DMF and cooled to a low temperature, such as -20°C. A solution of NBS in DMF is then added dropwise. rsc.org The reaction mixture is stirred for a period at low temperature before being allowed to warm to room temperature overnight. rsc.org This method selectively introduces a bromine atom at the more reactive α-position (C2) of the thiophene ring, leaving the C5 position available for subsequent polymerization steps. Yields for this reaction are reported to be around 73%. rsc.org The selective bromination at the 2-position is crucial for producing regioregular head-to-tail coupled poly(3-alkylthiophenes). mdpi.com

Table 1: Synthesis of 2-Bromo-3-(6-bromohexyl)thiophene

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| This compound | N-Bromosuccinimide (NBS) | DMF | -20°C to RT | Overnight | 73% | rsc.org |

| This compound | N-Bromosuccinimide (NBS) | THF/Acetic Acid | Not specified | Overnight | Not specified | cmu.edu |

For many polymerization techniques, a dibrominated monomer is required. The synthesis of 2,5-Dibromo-3-(6-bromohexyl)thiophene (B1510972) (2,5-BT6Br) involves the bromination of both α-positions (C2 and C5) of the thiophene ring. This is typically achieved by reacting this compound with at least two equivalents of N-Bromosuccinimide (NBS). osti.govacs.org The reaction is often performed in a mixture of solvents like THF and glacial acetic acid. rsc.org The use of excess NBS ensures the complete dibromination of the thiophene ring. acs.org

This monomer, 2,5-BT6Br, is a key precursor for synthesizing regioregular poly[this compound] through methods like Grignard Metathesis (GRIM) polymerization. researchgate.netmdpi.com The Grignard metathesis procedure utilizes the two bromine atoms on the thiophene ring for the polymerization, while the aliphatic bromide on the hexyl chain remains intact for further functionalization after polymerization. researchgate.net The synthesis of 2,5-dibromo-3-(6-bromohexyl)thiophene has been reported with yields around 74-75%. osti.govresearchgate.net

Table 2: Synthesis of 2,5-Dibromo-3-(6-bromohexyl)thiophene (2,5-BT6Br)

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| This compound | N-Bromosuccinimide (NBS) (2.1 equiv.) | THF/Acetic Acid | 3 h | 75% | osti.govrsc.org |

| This compound | N-Bromosuccinimide (NBS) | Not specified | Not specified | 74% | researchgate.net |

Cross-Coupling Strategies for Advanced Monomer Units

Cross-coupling reactions are powerful tools for further modifying this compound and its derivatives, enabling the synthesis of more complex monomers with tailored properties. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, introducing a wide range of functional groups.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This method is widely used in the synthesis of conjugated polymers and small molecules for organic electronics. scirp.orguwindsor.ca In the context of this compound derivatives, it can be employed to create bithiophene units, which are important building blocks for materials with enhanced π-conjugation and charge transport properties. jcu.edu.au

For instance, a bromo-iodothiophene derivative can undergo selective Suzuki-Miyaura coupling. The more reactive carbon-iodine bond reacts preferentially with a thienyl boronic ester, leaving the carbon-bromine bond intact for subsequent reactions or polymerization. jcu.edu.au This selective reactivity allows for the controlled, step-wise construction of complex oligomeric and polymeric structures. The reaction is also used for the synthesis of alternating copolymers, where different aromatic units are linked together. nih.govacs.org However, a potential side reaction in the Suzuki-Miyaura coupling of electron-rich thiophenes is deborylation, which can lead to lower molecular weight products. scirp.org

The Stille coupling reaction, which involves the palladium-catalyzed coupling of an organohalide with an organotin compound, is another important method for constructing C-C bonds in the synthesis of conjugated materials. rsc.org It has been utilized to synthesize polymers containing bithiophene units. nih.gov For example, Stille copolymerization has been used to create polymers with tail-to-tail bithiophene (TT-BT) units, which can lead to materials with improved crystallinity and charge carrier mobility. nih.gov

The synthesis of substituted bithiophene intermediates often involves a multi-step process where Stille coupling is a key transformation. For instance, a brominated thiophene can be coupled with a tributylstannylthiophene derivative to form a bithiophene. This bithiophene can then be further functionalized, for example, by another bromination and a subsequent Stille coupling to extend the conjugated system. rsc.org While effective, a notable drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. rsc.org

The terminal bromine atom on the hexyl side chain of this compound and its derivatives provides a convenient handle for introducing various functionalities through nucleophilic substitution reactions. A significant application of this is the attachment of nucleobases, such as adenine (B156593) and thymine. osti.govrsc.org This direct alkylation is typically carried out by reacting the bromohexyl-functionalized thiophene with the desired nucleobase in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). rsc.org

This functionalization strategy is crucial for creating materials with specific recognition capabilities and self-assembly properties driven by hydrogen bonding between complementary nucleobases. researchgate.netdntb.gov.ua For example, 2,5-dibromo-3-(6-bromohexyl)thiophene can be reacted with adenine to produce an adenine-functionalized dibromothiophene monomer. rsc.org This monomer can then be polymerized to yield a polythiophene with nucleobase side chains, which can exhibit interesting supramolecular structures and responsiveness. osti.govacs.orgosti.gov It is often necessary to protect the amine groups on the nucleobases (e.g., with a Boc group) before polymerization, especially when using certain polymerization methods like direct arylation polymerization (DArP), to prevent side reactions. osti.gov

Table 3: Nucleobase Functionalization of 2,5-Dibromo-3-(6-bromohexyl)thiophene

| Reactant | Nucleobase | Base | Solvent | Reaction Time | Yield | Reference |

| 2,5-Dibromo-3-(6-bromohexyl)thiophene | Adenine | K₂CO₃ | DMF | 24 h | Not specified | rsc.org |

| 2,5-Dibromo-3-(6-bromohexyl)thiophene | Adenine or Thymine | Not specified | Not specified | Not specified | Not specified | rsc.org |

Polymerization Pathways to Poly 3 6 Bromohexyl Thiophene

Regioregular Polymerization Techniques

Regioregular polymers, specifically those with a high percentage of head-to-tail (HT) couplings between monomer units, are desirable for their enhanced electronic and photonic properties. cmu.educore.ac.uk This ordered structure facilitates a more planar conformation of the polymer backbone, leading to increased conjugation and improved charge carrier mobility. cmu.edu

Grignard Metathesis (GRIM) Polymerization for Head-to-Tail Coupling

Grignard Metathesis (GRIM) polymerization is a powerful and widely utilized method for synthesizing highly regioregular poly(3-alkylthiophenes), including poly[3-(6-bromohexyl)thiophene]. cmu.educmu.edu This technique offers a high degree of control over the polymer's structural and physical properties.

The GRIM polymerization process is initiated by the treatment of a 2,5-dihalo-3-alkylthiophene monomer, in this case, 2,5-dibromo-3-(6-bromohexyl)thiophene (B1510972), with an alkyl Grignard reagent. cmu.edu This results in a magnesium-halogen exchange, forming a mixture of Grignard monomer regioisomers. rsc.orgrsc.org Of these, the 2-bromo-5-(bromomagnesio)-3-alkylthiophene isomer is the primary participant in the subsequent polymerization. beilstein-journals.org

A nickel-based catalyst, commonly [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), is then introduced to initiate the polymerization. cmu.edursc.org The polymerization proceeds via a chain-growth mechanism. rsc.orgnih.gov The proposed mechanism involves several key steps:

Initiation: The Ni(dppp)Cl₂ reacts with the Grignard monomer to form an organonickel intermediate. cmu.edu

Propagation: The polymer chain grows through the sequential insertion of monomer units. This occurs via a cycle of reductive elimination and oxidative addition at the nickel center, which remains at the end of the growing polymer chain. cmu.edu

Chain Transfer: This process is generally slow in a well-controlled GRIM polymerization, contributing to the "living" or quasi-living nature of the reaction. core.ac.ukrsc.org

The choice of catalyst is crucial; nickel-mediated polymerization has been shown to produce regioregular, low-polydispersity poly(3-hexylthiophene) with a well-defined molecular weight, consistent with a living chain-growth mechanism. rsc.org

A significant advantage of the GRIM method is the ability to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). core.ac.ukrsc.org This control is achieved because the polymerization exhibits characteristics of a living polymerization, where the rate of initiation is much faster than the rate of propagation, and termination or chain transfer reactions are largely absent. core.ac.uknih.gov

The number-average molecular weight (Mn) of the resulting polymer can be predetermined by adjusting the molar ratio of the monomer to the nickel initiator. core.ac.uk A higher monomer-to-initiator ratio leads to a higher molecular weight polymer. This relationship allows for the synthesis of polymers with targeted molecular weights for specific applications. core.ac.uknih.gov

Furthermore, GRIM polymerization can yield polymers with relatively narrow polydispersity indices (PDI), often in the range of 1.2 to 1.5. core.ac.uk A low PDI indicates a more uniform distribution of polymer chain lengths, which is critical for achieving consistent material properties and device performance. The living nature of the polymerization also enables the synthesis of block copolymers through the sequential addition of different monomers. core.ac.uk

| Monomer/Initiator Ratio ([M]₀/[I]₀) | Number-Average Molecular Weight (Mn) (kg/mol) | Polydispersity Index (PDI) |

|---|---|---|

| 50 | 10.2 | 1.35 |

| 100 | 20.5 | 1.42 |

| 200 | 41.1 | 1.51 |

Kumada Catalyst-Transfer Polymerization (KCTP) Applications

Kumada Catalyst-Transfer Polymerization (KCTP) is another important method for the synthesis of regioregular poly(3-alkylthiophenes) and is often considered a type of GRIM polymerization. beilstein-journals.orgrsc.org This chain-growth polycondensation allows for the synthesis of well-defined conjugated polymers. The key feature of KCTP is that the catalyst, typically a nickel or palladium complex, transfers along the growing polymer chain during the polymerization process. This "catalyst-transfer" mechanism is fundamental to achieving a controlled, living-like polymerization. rsc.org

KCTP is particularly effective for producing poly(3-alkylthiophenes) with controlled molecular weights and narrow polydispersities. rsc.org The technique has been successfully applied to a variety of 3-alkylthiophene monomers, demonstrating its versatility in creating tailored polymer structures. rsc.org

Non-Regioregular Polymerization Techniques

While regioregular polymers often exhibit superior performance, non-regioregular polymerization techniques are also employed, primarily due to their simplicity and cost-effectiveness. These methods, however, result in polymers with a random distribution of head-to-head (HH), head-to-tail (HT), and tail-to-tail (TT) linkages. cmu.edu The presence of HH and TT couplings introduces steric hindrance, causing the polymer backbone to twist and disrupting the π-conjugation, which can negatively impact the material's electronic properties. cmu.edu

Oxidative Polymerization with Ferric Chloride (FeCl₃)

Chemical oxidative polymerization using ferric chloride (FeCl₃) is one of the most straightforward and common methods for synthesizing poly(3-alkylthiophenes). nih.govscielo.br This method is advantageous due to its simplicity and the potential for large-scale production. scielo.br

The polymerization is typically carried out by adding the this compound monomer to a solution of FeCl₃ in a suitable solvent like chloroform (B151607). nih.gov The proposed mechanism involves the oxidation of the thiophene (B33073) monomer by FeCl₃ to form a radical cation. nih.govkpi.ua These radical cations then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain. nih.gov

However, this method generally yields polymers with a lower degree of regioregularity compared to GRIM or KCTP. scielo.br The resulting polymers contain a significant fraction of non-HT linkages, which can limit their performance in electronic applications where a high degree of order is required. The molecular weight and polydispersity of the polymers produced by this method are also less controllable. scielo.br

| Property | Value |

|---|---|

| Regioregularity (% HT) | 70-80% |

| Number-Average Molecular Weight (Mn) (kg/mol) | 15 - 50 |

| Polydispersity Index (PDI) | > 2.0 |

Factors Influencing Regiorandomness and Polymer Yield

Grignard Metathesis (GRIM) polymerization is a prevalent method for synthesizing regioregular poly(3-substituted thiophenes), including P3BrHT. polymersource.caresearchgate.net The high degree of regioselectivity in the GRIM method arises from a combination of steric and electronic factors during the catalytic cycle. researchgate.net The process involves the formation of two organomagnesium isomers from the monomer, 2,5-dibromo-3-(6-bromohexyl)thiophene. Subsequent cross-coupling, typically catalyzed by a nickel complex like Ni(dppp)Cl₂, proceeds in a way that overwhelmingly favors the formation of HT linkages, often achieving regioregularity of 90-98%. polymersource.caresearchgate.net Studies have shown that this regiochemical outcome is largely independent of reaction time, temperature, or the specific Grignard reagent used. researchgate.net

Other polymerization techniques, such as direct arylation polymerization (DArP) or oxidative polymerization with reagents like iron(III) chloride (FeCl₃), can also be employed. However, these methods may offer less control over regioregularity compared to the GRIM method. The yield of the polymer is contingent upon factors such as monomer purity, catalyst efficiency, reaction time, and the effectiveness of the purification process. For instance, the purification of P3BrHT often involves precipitation in methanol (B129727) followed by Soxhlet extraction to remove inorganic salts and catalyst residues, ensuring a pure final product. polymersource.ca

The table below summarizes key factors and their impact on the polymerization of this compound.

| Factor | Influence on Regioregularity | Influence on Polymer Yield | Notes |

| Polymerization Method | High (GRIM method yields >90% HT couplings) polymersource.caresearchgate.net | Dependent on method efficiency and purification polymersource.ca | GRIM is preferred for high regioregularity. |

| Catalyst | Crucial (e.g., Ni(dppp)Cl₂ in GRIM promotes HT coupling) researchgate.net | Catalyst activity and stability are key. | The choice of ligand on the metal center can fine-tune reactivity. |

| Monomer Purity | High purity is essential to avoid defects. | Impurities can quench the catalyst or terminate chains, lowering yield. | Monomer synthesis and purification are critical preliminary steps. rsc.org |

| Reaction Conditions | Relatively insensitive in GRIM method researchgate.net | Temperature and reaction time must be optimized to ensure complete conversion. | Alkyl bromide side chains have been shown to be inert under CTP conditions. umich.edu |

Copolymerization Studies Involving this compound Derivatives

The bromohexyl side chain of this compound serves as a versatile functional handle for creating a variety of advanced copolymer structures. This allows for the synthesis of materials with tailored properties by combining P3BrHT segments with other polymers.

Synthesis of Statistical and Gradient Copolymers

Statistical and gradient copolymers offer a means to blend the properties of different monomers at a molecular level. The synthesis of these copolymers involving this compound (3BrHT) and a comonomer, such as 3-hexylthiophene (B156222) (3HT), can be achieved with high precision using controlled, chain-growth polymerization methods. rsc.orgumich.edu

The final copolymer sequence is determined by the method of comonomer addition: umich.edu

Statistical (Random) Copolymers : Synthesized in a "batch" process where both monomers (e.g., 3HT and 3BrHT) are mixed together before the catalyst is introduced. This leads to a random incorporation of monomer units along the polymer chain. umich.edu

Gradient Copolymers : Prepared using a "semi-batch" process. This involves the gradual addition of one comonomer into the reaction mixture containing the other comonomer and the catalyst, resulting in a smooth, linear change in composition along the chain. umich.edursc.orgumich.edu

Research has demonstrated the successful synthesis of 3HT and 3BrHT copolymers with similar molecular weights (Mₙ ~32 kDa), low dispersity (Đ < 1.2), and very high regioregularity (>99%), allowing for direct comparison of sequence-dependent properties. rsc.orgumich.edu

The following table presents comparative data for different copolymer architectures synthesized from 3-hexylthiophene and this compound. rsc.orgumich.edu

| Copolymer Type | Synthesis Method | Mₙ (kDa) | Dispersity (Đ) | Regioregularity |

| Random | Batch Process umich.edu | ~32 | < 1.2 | >99% |

| Gradient | Semi-Batch Process umich.edu | ~32 | < 1.2 | >99% |

| Block | Sequential Addition umich.edu | ~32 | < 1.2 | >99% |

Block Copolymer Architectures via Polymeric End-Capping Strategies

Block copolymers are synthesized by the sequential polymerization of different monomers, leading to distinct, covalently linked blocks. The synthesis of block copolymers involving P3BrHT often relies on end-capping strategies, where the polymer chain is terminated with a specific functional group that can initiate or participate in a subsequent polymerization step.

One effective strategy involves using a functionalized initiator during the initial polymerization. For example, a tolyl-functionalized nickel catalyst can be used in the chain-growth polymerization of 3BrHT. umich.edu The tolyl group acts as an end-cap, ensuring that polymerization proceeds from only one end of the catalyst. After the first block of P3BrHT is formed, a second monomer can be introduced to grow the second block sequentially. umich.eduumich.edu

Another powerful technique is post-polymerization end-functionalization. A fully formed P3BrHT chain can be chemically modified at its terminus to install a reactive group. For instance, strategies developed for poly(3-hexylthiophene) can be adapted, where the polymer chain end is converted into a vinyl or ethynyl (B1212043) group. cmu.edunih.gov This functionalized polymer, often termed a macroinitiator, can then be used in a different type of polymerization, such as Atom Transfer Radical Polymerization (ATRP) or a click coupling reaction, to form a well-defined block copolymer. cmu.edunih.gov This approach allows for the combination of conjugated polymers like P3BrHT with a wide variety of other polymer classes, creating materials with novel mechanical, electronic, or self-assembly properties.

Post Polymerization Functionalization of Poly 3 6 Bromohexyl Thiophene

Nucleophilic Substitution Reactions on the ω-Bromohexyl Side Chain

The terminal bromine atom on the hexyl side chain of P3BrHT is a versatile handle for introducing new functional groups via nucleophilic substitution reactions. This method allows for the covalent attachment of various moieties, leading to a wide array of functionalized polythiophenes with tailored properties.

The introduction of carboxylic acid groups onto the polythiophene backbone can significantly alter its solubility and provides a site for further chemical modifications, such as amide or ester formation. One common method to achieve this is through the reaction of the bromohexyl side chain with a protected carboxylate nucleophile, followed by a deprotection step. A typical reaction involves the displacement of the bromide with a cyanide salt, such as sodium cyanide, to form a nitrile-terminated side chain. Subsequent acidic or basic hydrolysis of the nitrile group quantitatively converts it into a carboxylic acid.

| Reactant | Reagent(s) | Product | Functional Group |

| Poly[3-(6-bromohexyl)thiophene] | 1. NaCN2. H₃O⁺/heat or OH⁻/heat | Poly[3-(6-carboxyhexyl)thiophene] | -COOH |

This transformation is valuable for creating amphiphilic polymers or for interfacing the conjugated polymer with biological systems.

Amine-functionalized polythiophenes are of great interest for their potential use in sensors, as interfacial layers in electronic devices, and for bioconjugation. A robust and widely used method to introduce primary amine groups is through a two-step process involving an azide (B81097) intermediate. First, the bromohexyl side chains of P3BrHT are converted to azidohexyl side chains by reaction with an azide salt, typically sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). The resulting poly[3-(6-azidohexyl)thiophene] is then reduced to the corresponding amine-terminated polymer. Common reducing agents for this transformation include lithium aluminum hydride (LAH) or triphenylphosphine (in the Staudinger reaction), which selectively reduce the azide group without affecting the polythiophene backbone.

| Intermediate | Reagent(s) | Product | Functional Group |

| Poly[3-(6-azidohexyl)thiophene] | LiAlH₄ or PPh₃/H₂O | Poly[3-(6-aminohexyl)thiophene] | -NH₂ |

This synthetic route is highly efficient and provides a pathway to polymers with reactive amine functionalities for further derivatization.

Thiol-functionalized polythiophenes are particularly useful for their ability to bind to gold surfaces, making them ideal for applications in molecular electronics and sensors. The introduction of a thiol group can be achieved by reacting P3BrHT with a sulfur nucleophile. A common strategy involves the use of potassium thioacetate to form a thioacetate-terminated side chain. The thioacetate group can then be cleaved under basic or acidic conditions to yield the free thiol. This two-step process is often preferred as it protects the reactive thiol group during the initial substitution reaction, preventing side reactions such as the formation of disulfides.

| Reagent | Intermediate | Product | Functional Group |

| Potassium thioacetate | Poly[3-(6-acetylthiohexyl)thiophene] | Poly[3-(6-mercaptohexyl)thiophene] | -SH |

This method provides a reliable means of anchoring polythiophene chains to metal surfaces, enabling the fabrication of self-assembled monolayers and functionalized nanoparticles.

The introduction of hydroxyl groups can enhance the hydrophilicity of polythiophenes and provide sites for esterification or etherification reactions. While direct hydrolysis of the alkyl bromide is possible, it often requires harsh conditions. A more common approach is to first substitute the bromide with a protected hydroxyl group, such as an acetate group, by reacting P3BrHT with a carboxylate salt like potassium acetate. The resulting ester can then be easily hydrolyzed under mild basic conditions (e.g., using sodium hydroxide in methanol) to yield the hydroxyl-terminated side chain.

| Reagent(s) | Intermediate | Product | Functional Group |

| 1. Potassium acetate2. NaOH/MeOH | Poly[3-(6-acetoxyhexyl)thiophene] | Poly[3-(6-hydroxyhexyl)thiophene] | -OH |

This method allows for the creation of polythiophenes with improved solubility in polar solvents and offers a versatile platform for further functionalization.

Quaternization for Charged Polyelectrolytes

Quaternization of the side chains of P3BrHT is a straightforward method to introduce positive charges along the polymer backbone, transforming it into a conjugated polyelectrolyte. These materials are of interest for their applications in organic bioelectronics, sensors, and as interfacial layers in organic solar cells, where their ionic conductivity and electronic properties can be leveraged.

A prominent example of quaternization is the reaction of P3BrHT with N-methylimidazole. In this reaction, the lone pair of electrons on one of the nitrogen atoms in the imidazole ring attacks the electrophilic carbon atom of the C-Br bond in the hexyl side chain. This results in the formation of a quaternary ammonium salt, specifically an N-methylimidazolium bromide group, at the terminus of the side chain. The resulting polymer is named poly[3-(6-(N-methylimidazolium)hexyl)thiophene] bromide, often abbreviated as P3ImiHT. researchgate.netresearchgate.net This transformation converts the neutral, soluble-in-organic-solvents polymer into a polyelectrolyte that can be soluble in more polar solvents, including water, depending on the degree of functionalization.

| Reactant | Reagent | Product | Cationic Group |

| Poly[this compound] | N-methylimidazole | Poly[3-(6-(N-methylimidazolium)hexyl)thiophene] bromide (P3ImiHT) | N-methylimidazolium |

The resulting conjugated polyelectrolytes combine the electronic properties of the polythiophene backbone with the ionic conductivity of the charged side chains, opening up possibilities for a wide range of electrochemical and bioelectronic applications. researchgate.net

Synthesis of Tributylphosphonium-Substituted Polythiophenes (e.g., PT6buP+)

The synthesis of tributylphosphonium-substituted polythiophenes represents a key functionalization pathway for creating water-soluble, self-assembling conjugated polymers. This transformation is typically achieved by reacting poly[this compound] with a phosphine, such as tributylphosphine, in a suitable solvent. The resulting polymer, often denoted as PT6buP+, possesses cationic phosphonium groups on its side chains, which impart polyelectrolyte character and facilitate its dispersion or dissolution in polar solvents.

The introduction of these ionic groups can significantly influence the polymer's conformational and electronic properties. For instance, the aggregation behavior of these polymers in solution can be controlled by factors such as solvent polarity and counterion identity. This controlled aggregation is crucial for optimizing the performance of these materials in applications like sensors and electronic devices.

| Property | Value |

| Precursor Polymer | Poly[this compound] |

| Reagent | Tributylphosphine |

| Functional Group | Tributylphosphonium bromide |

| Solubility | Enhanced in polar solvents |

Covalent Attachment of Advanced Functional Moieties

The covalent attachment of advanced functional moieties to the polythiophene backbone via the bromohexyl side chains allows for the development of materials with sophisticated electronic and optical properties. This strategy enables the integration of functionalities that can enhance charge transport, introduce redox activity, or improve interfacial properties.

Fullerene Integration into Side Chains

The integration of fullerene derivatives, such as C60, into the side chains of polythiophenes is a widely explored strategy for creating donor-acceptor materials for organic photovoltaic applications. acs.org A common approach involves the conversion of the side-chain bromides into azides, followed by a copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) with a fullerene-alkyne adduct. acs.org This method allows for precise control over the degree of functionalization.

These "double-cable" polymers, where the electron-donating polythiophene backbone is intimately linked to the electron-accepting fullerene moieties, can facilitate efficient charge separation and transport, which are critical processes in solar cells. acs.org

| Donor Material | Acceptor Moiety | Linkage Chemistry | Potential Application |

| Poly[this compound] derivative | C60 | Copper-catalyzed azide-alkyne cycloaddition | Organic photovoltaics |

Grafting of Redox-Active Groups (e.g., Anthraquinone)

The covalent attachment of redox-active groups, such as anthraquinone, to the polythiophene side chains introduces new electrochemical functionalities to the polymer. researchgate.net The synthesis can be achieved by reacting poly[this compound] with a functionalized anthraquinone derivative, for example, 2-carboxyanthraquinone. researchgate.net

The resulting polymers exhibit the combined redox properties of both the polythiophene backbone and the pendant anthraquinone units. Cyclic voltammetry studies of these materials reveal distinct redox couples corresponding to the p- and n-doping of the polythiophene chain and the reduction/oxidation of the anthraquinone moiety. researchgate.net This dual functionality makes them promising candidates for applications in energy storage, electrochromic devices, and sensors.

| Polymer Backbone | Redox-Active Group | Degree of Functionalization | Electrochemical Features |

| Poly[this compound] | Anthraquinone | Can be controlled by reaction conditions (e.g., 87% loading) researchgate.net | Combines p- and n-doping of polythiophene with redox couples of anthraquinone researchgate.net |

Phosphonate (B1237965) Group Incorporation

The incorporation of phosphonate groups into the side chains of polythiophenes leads to materials with interesting self-assembly properties and potential for interfacial engineering. acs.orgacs.org One synthetic route involves the reaction of poly[this compound] with a phosphonate-containing nucleophile. Subsequent hydrolysis of the phosphonate ester can yield the corresponding phosphonic acid. acs.org

These phosphonic acid-functionalized polythiophenes are amphiphilic and can self-assemble into well-ordered structures, such as lamellar stacks, at various interfaces. acs.org The presence of the phosphonic acid groups can also enhance the solubility of the polymer in polar solvents upon deprotonation with a base. acs.org The optical properties, such as the UV-vis absorption maximum (λmax), are sensitive to the local environment and the nature of the counterions. acs.org

| Functional Group | Key Properties | λmax (in chloroform (B151607) for ester) | λmax (for salts in solution) |

| Phosphonate ester | Precursor to phosphonic acid | 443 nm acs.org | N/A |

| Phosphonic acid salt (e.g., Bu4N+) | Amphiphilic, self-assembly | N/A | 497 nm acs.org |

Sulfinyl and Sulfonyl Group Derivatization

The derivatization of the polythiophene side chains with sulfinyl and sulfonyl groups introduces functionalities with distinct electronic and chemical properties. While direct post-polymerization functionalization of poly[this compound] to introduce these specific groups is not extensively detailed in the provided context, the general principles of nucleophilic substitution can be applied. For instance, reaction with a sulfinate salt could potentially lead to a sulfonyl-functionalized polymer.

Organosulfur compounds, including sulfoxides (containing a sulfinyl group) and sulfones (containing a sulfonyl group), are a broad class of compounds with diverse applications. britannica.com The introduction of such groups onto a polythiophene backbone could be a pathway to new materials with modified electronic properties and reactivity. nih.gov The synthesis of sulfinyl and sulfonyl compounds often involves the oxidation of precursor sulfides or the reaction of sulfinyl or sulfonyl chlorides with appropriate nucleophiles. britannica.com

| Sulfur Functional Group | General Synthetic Precursor | Potential Properties |

| Sulfinyl (R-S(=O)-R') | Sulfides, Disulfides | Modified polarity and reactivity |

| Sulfonyl (R-S(=O)2-R') | Sulfides, Sulfonyl halides | Increased polarity, thermal stability |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| PT6buP+ | Poly[3-(6-(tributylphosphonium)hexyl)thiophene] bromide |

| C60 | Buckminsterfullerene |

| Bu4N+ | Tetrabutylammonium (B224687) |

Structure Property Relationships and Advanced Polymeric Systems

Conjugated Polyelectrolytes: Solution Structure and Aggregate Formation

Conjugated polyelectrolytes (CPEs) derived from 3-(6-bromohexyl)thiophene are a class of materials that combine the electronic properties of conjugated polymers with the solution processability of polyelectrolytes. Their behavior in solution, particularly the formation of aggregates, is critical to their function in applications such as sensors and electronic devices. Poly(this compound) (P3BrHT) serves as a key precursor, which can be chemically modified to introduce ionic side chains, rendering the polymer water-soluble.

Small-Angle Neutron Scattering (SANS) for Morphological Analysis in Solution

Small-Angle Neutron Scattering (SANS) is a powerful technique for analyzing the morphology of polymers in solution on the nanoscale. For CPEs derived from P3BrHT, SANS provides detailed insights into the shape, size, and arrangement of polymer aggregates.

One example involves the synthesis of poly[3-[6-(N-methylimidazolium)hexyl]-2,5-thiophene] bromide (P3ImiHT), a CPE created through the quaternization of P3BrHT's bromohexyl side groups with N-methylimidazole. SANS studies on P3ImiHT in deuterium (B1214612) oxide (D₂O) reveal that the polymer forms charged aggregates that exhibit electrostatic repulsion at room temperature.

Another study utilized SANS to characterize the solution structure of anionic poly(6-(thiophen-3-yl)hexane-1-sulfonate)s (PTHS), which were also prepared via a post-polymerization substitution on a P3BrHT precursor. The analysis of different molar masses of PTHS in aqueous solutions showed a cylindrical conformation for all the polymers. The length of these cylindrical structures was found to be close to the contour length of the polymer chains, while the radii were estimated to be less than 1.5 nm, suggesting that extensive π-stacking between chains was not occurring in the solution state.

Influence of Counterions and Surfactants on Polymer Conformation

The conformation of CPEs in solution is highly sensitive to the presence of other ionic species, such as counterions and surfactants. These interactions can screen electrostatic repulsions, leading to significant changes in the polymer's aggregation behavior.

The study of P3ImiHT complexed with the surfactant sodium dodecylsulfate (SDS) provides a clear example of this influence. The addition of SDS eliminates the electrostatic repulsion between the polymer chains. SANS analysis demonstrates that the morphology of the resulting P3ImiHT(SDS)ₓ aggregates is dependent on the molar ratio (x) of the surfactant to the polyelectrolyte repeating unit.

The structural transitions observed in the P3ImiHT-SDS system are summarized in the table below.

| Molar Ratio (x) | Aggregate Morphology |

| ≤ 1 | Molecularly mixed, forming ellipsoidal (at x=1/5) or sheet-like (at x=1/2 to 1) aggregates. |

| > 1 | Coexistence of P3ImiHT(SDS)ₓ aggregates and SDS-rich micelles. |

| 3/2 | SDS-rich micelles are thick and rod-like. |

| 2 | SDS-rich micelles become non-charged. |

| 5 | SDS-rich micelles are charged and ellipsoidal. |

In the case of the anionic PTHS polymers, tetrabutylammonium (B224687) was specifically chosen as the counterion to ensure high solubility in aqueous solutions. This choice facilitates the study of the polymer's intrinsic solution structure without precipitation, allowing for a clearer understanding of how factors like ionic strength impact the polymer's conformation.

Amphiphilic Block Copolymers: Solvent-Selective Behavior

Amphiphilic block copolymers containing a polythiophene segment derived from this compound can self-assemble into complex nanostructures due to the different solubility of their constituent blocks. P3BrHT is an effective building block for creating these materials, as its bromohexyl side chains can be converted into polar, hydrophilic groups, forming one part of the amphiphilic structure.

A notable example is the synthesis of an amphiphilic block copolymer composed of a nonpolar poly(9,9-dialkylfluorene) (PF) block and a polar poly[3-(6-diethylphosphonato-hexyl)thiophene] (P3PHT) block. This material, PF-P3PHT, is generated from a PF-P3BrHT precursor through a polymer-analogous reaction where the alkyl bromide side chains are converted into polar alkyl phosphonate (B1237965) groups. nih.gov

Micellization and Core-Shell Aggregate Formation in Selective Solvents

The behavior of these amphiphilic block copolymers is highly dependent on the solvent environment. In a nonselective solvent like tetrahydrofuran (B95107) (THF), the polymer chains are dissolved. However, the addition of a selective solvent, which preferentially dissolves one block over the other, induces the formation of micelles and other core-shell aggregates. nih.gov

For the PF-P3PHT copolymer, adding water (a selective solvent for the polar P3PHT block) to a THF solution causes the nonpolar PF blocks to collapse and form the core of an aggregate, with the soluble P3PHT blocks forming the outer shell, or corona. Conversely, when hexane (B92381) (a selective solvent for the nonpolar PF block) is added, the aggregation inverts: the polar P3PHT blocks form the core, which is shielded from the nonpolar solvent by a corona of PF blocks. nih.gov This solvent-selective behavior allows for the controlled formation of distinct nanostructures.

Excitation Energy Transfer Phenomena within Block Copolymer Structures

The close proximity of different conjugated polymer blocks within these self-assembled core-shell structures facilitates efficient excitation energy transfer. In the PF-P3PHT system, the optical properties are strongly influenced by the type of aggregate formed. nih.gov

When aggregates are formed with a PF core and a P3PHT shell in a water/THF mixture, the photoluminescence from the PF block is effectively quenched. This indicates that energy is transferred from the excited PF segments in the core to the P3PHT segments in the shell. A similar quenching effect is observed in the reverse aggregates formed in hexane/THF. This phenomenon is critical for the development of organic electronics and photonics, where directing the flow of energy is a key design principle. nih.gov

Double-Cable Copolymers for Charge Separation and Transport

Double-cable copolymers are a specific architecture of donor-acceptor polymers designed to enhance charge separation and transport in applications like organic photovoltaics. In these materials, one type of semiconductor (the donor) forms the polymer backbone, while another type (the acceptor) is attached as pendant side chains. This structure creates a pre-organized nanoscale donor-acceptor interface throughout the material.

Poly[this compound] is a valuable intermediate for synthesizing such polymers. The bromohexyl side chains provide a reactive site for attaching electron-acceptor molecules, like fullerenes, to the polythiophene donor backbone.

For instance, a water-soluble double-cable copolymer, poly[this compound-co-3-(6-fullerenylhexyl)thiophene], was synthesized through the post-functionalization of a P3BrHT precursor. pan.pl In this process, a portion of the bromohexyl side chains on the pre-synthesized polymer is modified to attach C60 fullerene moieties. Similarly, other research has focused on creating copolymers like poly[3-dodecylthiophene-co-3-(6-bromohexyl)thiophene], which is then reacted to attach fullerene groups, enhancing the solubility and processability of the final double-cable polymer. pan.pl This synthetic strategy allows for control over the content of the acceptor group, which is crucial for optimizing the material's performance in solar cells. The resulting double-cable structure facilitates efficient exciton (B1674681) dissociation at the donor-acceptor interface and provides continuous pathways for charge transport along the polymer backbone (for holes) and through the network of acceptor side chains (for electrons). pan.plpan.pl

Design Principles for Donor-Acceptor Architectures

The development of efficient donor-acceptor (D-A) conjugated polymers is crucial for applications in organic photovoltaics and field-effect transistors. The performance of these materials is intrinsically linked to their molecular design, which governs their electronic energy levels and charge transport characteristics.

Key design principles for D-A architectures involving thiophene-based polymers include:

Frontier Molecular Orbital Engineering: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the donor and acceptor units must be appropriately aligned to facilitate efficient charge separation and transfer. Introducing stronger acceptor units generally lowers the LUMO level, while stronger donor units raise the HOMO level.

Intramolecular Charge Transfer: The distribution of the HOMO and LUMO across the donor and acceptor moieties, respectively, can promote intramolecular charge transfer upon photoexcitation, which is a desirable characteristic for photovoltaic applications.

Side-Chain Engineering: The hexyl chain in this compound contributes to the solubility and processability of the resulting polymers. The terminal bromine atom provides a convenient point for post-polymerization modification, allowing for the attachment of various functional groups to fine-tune the polymer's properties.

Interactive Data Table: Factors Influencing Donor-Acceptor Polymer Properties

| Design Parameter | Effect on Property | Reference |

| Increased Backbone Planarity | Enhanced electron delocalization, improved charge mobility | |

| Stronger Acceptor Unit | Lowers LUMO energy level | |

| Stronger Donor Unit | Raises HOMO energy level | |

| Optimized D-A Interaction | Promotes intramolecular charge transfer |

Rationalizing Interfacial Interactions in Hybrid Systems

In hybrid systems, such as organic-inorganic solar cells, the interface between the electron-donating polymer and the electron-accepting inorganic material is critical for device performance. The 6-bromohexyl side chain of this compound can be leveraged to create tailored interfacial modifiers. These modifiers can enhance the interaction between the organic and inorganic phases, leading to improved charge separation and collection.

For instance, a carboxylic acid- and bromine-terminated 3-hexyl thiophene (B33073) oligomer has been shown to improve the interfacial interaction between poly(3-hexylthiophene) (P3HT) and TiO2 nanorods in hybrid solar cells. The polar characteristics and conductivity of such oligomers can facilitate both the crystallization of the polymer at the interface and the electron transport within the inorganic acceptor. The use of electron-rich hexyl-substituted thiophene rings can lead to better compatibility and improved light-harvesting properties.

Interactive Data Table: Interfacial Modifiers in Hybrid Solar Cells

| Interfacial Modifier | Effect on Hybrid System | Reference |

| Amphiphilic Thiophene Oligomer | Enhances interfacial interaction, improves power conversion efficiency | |

| Small Molecule Sensitizers | Reduces recombination, improves exciton splitting | |

| Copolymers and Additives with P3HT | Modulates and enhances interfacial interactions |

Chiral Polythiophene Derivatives and Supramolecular Assembly

The incorporation of chirality into polythiophene backbones can lead to the formation of hierarchical supramolecular structures with unique optical properties. The pendant bromohexyl group of this compound can be functionalized with chiral moieties to induce such behavior.

Induction of Optical Activity in Aggregated States

Polythiophenes with chiral side chains can exhibit optical activity, particularly in their aggregated state. The aggregation of these polymers can be induced by various methods, such as lowering the solvent quality. In a good solvent, the polymer chains are typically in a disordered state. Upon addition of a non-solvent, the polymer chains collapse and self-assemble into ordered aggregates, which can express the chirality of the side chains at a supramolecular level. This induced chirality is a result of the helical or stacked arrangement of the polymer backbones in the aggregated state. The degree of polymerization can influence the crystallization and aggregation dynamics.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular dichroism (CD) spectroscopy is a powerful technique for probing the chiral organization of conjugated polymers. Chiral polythiophene aggregates often exhibit strong, bisignate CD signals in the region of the π-π* transition of the polymer backbone. The shape and intensity of the CD spectrum are highly sensitive to the specific supramolecular arrangement of the polymer chains. Molecular irregularities and the way chiral arms are linked to a central core can significantly affect the resulting CD signal. Interestingly, the sign of the CD spectra for some chiral polythiophenes can be inverted by changing the solvent, indicating a change in the helical arrangement of the polymer aggregates.

Spectroscopic and Analytical Characterization of Polymers

Structural Elucidaion and Regioregularity Determination

The precise arrangement of monomer units within the polymer chain, known as regioregularity, profoundly influences the material's electronic and optical properties. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopies are primary tools for this structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, connectivity, and dynamics of polymers. For poly(3-alkylthiophene)s (P3ATs) like P3BrHT, NMR is crucial for confirming the polymer structure and quantifying the degree of regioregularity.

¹H NMR Spectroscopy: The proton NMR spectrum of P3BrHT provides characteristic signals corresponding to the protons on the thiophene (B33073) ring and the hexyl side chain. The chemical shift of the aromatic proton on the thiophene ring is particularly sensitive to the coupling arrangement of the monomer units. In regioregular P3ATs, a single, sharp peak for the aromatic proton is typically observed around 6.98 ppm, indicative of a high percentage of head-to-tail (HT) linkages. The presence of other signals in the aromatic region would suggest a more irregular structure with head-to-head (HH) or tail-to-tail (TT) couplings. For one sample of P3BrHT, a regioregularity of approximately 90% head-to-tail was determined. polymersource.ca The degree of polymerization can also be estimated from the ¹H NMR spectrum by comparing the integral of the α-methylene protons of the thiophene units with the integral of the initiator's methyl proton signals. kuleuven.be

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary structural information. The chemical shifts of the carbon atoms in the thiophene ring are indicative of the polymer's backbone structure. In solid-state ¹³C NMR studies of similar poly(3-hexylthiophene) (P3HT), it has been shown that local order can exist even in non-crystalline regions of the material. acs.orgnih.gov Temperature-dependent studies can also reveal dynamics of the main polymer chain and the alkyl side chains. acs.orgnih.gov

The following table summarizes the ¹³C NMR chemical shifts observed for a sample of Poly[3-(6-bromohexyl)-2,5-thiophene]. rsc.org

| Chemical Shift (δ) in ppm | Assignment |

| 140.0 | Thiophene ring carbon (Cα) |

| 133.9 | Thiophene ring carbon |

| 130.8 | Thiophene ring carbon |

| 128.9 | Thiophene ring carbon (Cβ) |

| 34.7 | Methylene carbon (CH₂) adjacent to Bromine (Br) |

| 33.0 | Methylene carbon (CH₂) |

| 30.5 | Methylene carbon (CH₂) adjacent to thiophene ring |

| 29.6 | Methylene carbon (CH₂) |

| 28.9 | Methylene carbon (CH₂) |

| 28.3 | Methylene carbon (CH₂) |

Table 7.1: ¹³C NMR Chemical Shifts for Poly[3-(6-bromohexyl)-2,5-thiophene] in CD₂Cl₂. Data sourced from The Royal Society of Chemistry. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in the polymer by measuring the absorption of infrared radiation. The FT-IR spectrum of P3BrHT displays characteristic absorption bands that confirm its chemical structure.

Key vibrational modes include C-H stretching from the alkyl side chain and the aromatic thiophene ring, C=C stretching within the thiophene ring, and C-S bond vibrations. The absence of bands corresponding to the monosubstituted thiophene monomer indicates successful polymerization. researchgate.net Analysis of P3ATs shows characteristic peaks for C-H stretching of the hexyl group's CH₂ and CH₃ moieties, as well as vibrations associated with the thiophene ring itself. researchgate.netmdpi.com

The table below lists the main IR absorption bands identified in polymers of 3-alkylthiophenes.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 2850 - 2926 | C-H symmetric and asymmetric stretching (alkyl) |

| 1510 - 1628 | C=C symmetric and asymmetric stretching (thiophene ring) |

| 1408 - 1483 | C=C symmetric vibrations / in-phase stretching (thiophene ring) |

| 1165 - 1197 | C-H in-plane deformation/wagging |

| 810 - 834 | C-H out-of-plane bending / C-S in thiophene ring |

| 640 - 771 | C-S bonds in polymer chains / CH wag |

Table 7.2: Characteristic FT-IR Absorption Bands for Poly(3-alkylthiophene)s. Data sourced from ResearchGate and MDPI. researchgate.netmdpi.comresearchgate.net

Molecular Characteristics and Solution Behavior

The behavior of P3BrHT in solution, along with its average molecular weight and the breadth of its molecular weight distribution, are critical parameters that influence processability and the ultimate performance of devices fabricated from the polymer.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of polymers. polymersource.ca The polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster than smaller chains. By calibrating with standards of known molecular weight, typically polystyrene, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be determined. polymersource.ca

The PDI value provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution. researchgate.net Synthetic polymers produced through chain reactions typically have PDI values ranging from 1.5 to 20. researchgate.net

Research findings for P3BrHT and its analogues show a range of molecular weights and polydispersity depending on the specific synthesis conditions.

| Sample | Mn ( g/mol or Da) | Mw ( g/mol or Da) | Polydispersity Index (PDI) |

| Poly[3-(6-bromohexyl)thiophene] rsc.org | 5,000 | 7,000 | 1.4 |

| Poly(3-(6-bromohexyl) thiophene) polymersource.ca | 15,697 | 24,494 | 1.56 |

Table 7.3: Molecular Weight and Polydispersity Data for Poly(this compound) from GPC Analysis. Data sourced from The Royal Society of Chemistry and Polymer Source. polymersource.carsc.org

Solid-State Morphology and Electronic Structure

In the solid state, the arrangement of polymer chains dictates the material's bulk properties. Regioregular P3ATs are semicrystalline materials, meaning they have both ordered (crystalline) and disordered (amorphous) regions.

X-ray Diffraction (XRD) for Crystalline and Lamellar Structures

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. In semicrystalline polymers like P3BrHT, XRD patterns reveal information about the packing of polymer chains. Regioregular P3ATs typically self-assemble into a lamellar structure, where the planar backbones of the polymer chains stack on top of one another (π-stacking), and these stacks are separated by the insulating alkyl side chains. nist.gov

XRD patterns of P3AT films often show a strong diffraction peak at a low angle (2θ), which corresponds to the (100) reflection and represents the lamellar spacing between the polymer backbones. Higher-order (h00) reflections can also be observed. The presence and sharpness of these peaks are indicative of the degree of crystallinity. nist.govacs.org Studies on P3HT have shown that this lamellar structure is often oriented with the polymer backbones standing edge-on relative to the substrate surface. acs.org The degree of crystallinity can be estimated from XRD data, often in conjunction with other techniques like differential scanning calorimetry (DSC) and solid-state NMR. nih.govosti.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For polymers derived from this compound, XPS is instrumental in confirming the presence and chemical environment of its constituent elements: carbon, sulfur, and bromine.

The analysis of poly(3-hexylthiophene) (P3HT), a closely related polymer, shows that XPS can effectively monitor chemical changes, such as the oxidation of sulfur atoms upon degradation. e3s-conferences.org During photo-oxidation, sulfur is converted sequentially into sulfoxides, sulfones, and finally sulfinate esters, with each state having a distinct binding energy that is detectable by XPS. e3s-conferences.org

For poly(this compound), a high-resolution XPS scan would be expected to show characteristic peaks for C 1s, S 2p, and Br 3p. The C 1s spectrum can be deconvoluted to distinguish between carbons in the thiophene ring and those in the hexyl side chain. The S 2p core-level spectrum provides information about the sulfur atom in the thiophene ring, and shifts in its binding energy can indicate oxidation or changes in the polymer's electronic structure upon doping. acs.org The presence of the Br 3p peak confirms the functionalization of the side chain.

| Element (Core Level) | Typical Binding Energy (eV) | Information Provided |

|---|---|---|

| C 1s | ~284-285 | Carbon backbone (thiophene and alkyl chain) |

| S 2p | ~164 | Thiophene ring integrity and oxidation state |

| Br 3p | ~182-189 | Confirmation of bromohexyl side-chain presence |

Theoretical Approaches for Electronic and Optical Properties

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic and optical properties of conjugated polymers. mdpi.com These calculations provide insights into molecular geometry, frontier molecular orbital (HOMO and LUMO) energy levels, and the resulting energy gap (Eg). mdpi.comnih.govphyschemres.org

For polythiophene derivatives, DFT calculations can model how different functional groups on the side chain influence the electronic structure of the polymer backbone. rsc.org The bromohexyl side chain in poly(this compound) can affect the polymer's conformation and inter-chain packing, which in turn influences its electronic properties. Theoretical models can predict these effects before synthesis.

Calculations performed on various polythiophene-based copolymers have shown a close agreement between theoretically predicted HOMO-LUMO gaps and experimental values obtained from electrochemical and spectroscopic measurements. nih.govrsc.orgresearchgate.net Time-dependent DFT (TD-DFT) is further used to simulate UV-Visible absorption spectra, predicting the maximum absorption wavelengths (λmax) associated with π-π* electronic transitions. mdpi.comphyschemres.org

| Property | Theoretical Method | Significance |

|---|---|---|

| HOMO Energy Level | DFT (e.g., B3LYP/6-31G(d)) | Predicts ionization potential and p-doping capability |

| LUMO Energy Level | DFT (e.g., B3LYP/6-31G(d)) | Predicts electron affinity and n-doping capability |

| Energy Gap (Eg) | DFT | Determines the polymer's absorption and emission wavelengths |

| Absorption Spectrum (λmax) | TD-DFT | Predicts the color and optical transition energies |

Electrochemical and Optical Probing

Cyclic Voltammetry for Redox Properties and Doping States

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of conjugated polymers. By measuring the current response to a sweeping potential, the oxidation (p-doping) and reduction (n-doping) potentials of the polymer can be determined. These values are crucial for estimating the HOMO and LUMO energy levels.

For polythiophene derivatives, the onset oxidation potential (Eox) from the CV curve is used to calculate the HOMO energy level. Studies on various functionalized polythiophenes demonstrate that the nature of the side-chain substituent can fine-tune these energy levels. For poly(this compound), the electron-withdrawing nature of the bromine atom can slightly influence the electronic properties compared to a non-functionalized alkyl chain. The reversibility of the redox peaks in a cyclic voltammogram also provides information about the stability of the polymer in its doped and undoped states.

| Parameter | Method of Determination | Derived Property |

|---|---|---|

| Onset Oxidation Potential (Eox) | Cyclic Voltammetry | HOMO Energy Level |

| Onset Reduction Potential (Ered) | Cyclic Voltammetry | LUMO Energy Level |

| Peak Separation | Cyclic Voltammetry | Electrochemical reversibility and stability |

Spectroelectrochemical Studies

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis-NIR) to monitor the changes in the optical absorption of a material as its oxidation state is varied. nih.gov This in-situ method provides direct evidence of the formation of charge carriers (polarons and bipolarons) during the doping process.

When a thin film of a polythiophene derivative is electrochemically oxidized, the intensity of the initial π-π* transition absorption band decreases. nih.gov Simultaneously, new absorption bands appear at lower energies (longer wavelengths), which are characteristic of the formation of polarons and, at higher oxidation levels, bipolarons. 20.210.105 These new electronic states in the band gap are responsible for the polymer's electrical conductivity. For poly(this compound), spectroelectrochemical studies would reveal the specific energies of these charge carrier states and provide insight into the doping mechanism and the stability of the doped species.

UV-Visible Absorption and Fluorescence Emission Spectroscopy for Optical Transitions

UV-Visible absorption spectroscopy is fundamental for characterizing the optical properties of conjugated polymers, providing information about the π-π* electronic transition. The position of the maximum absorption peak (λmax) is directly related to the polymer's conjugation length and its energy gap.

For poly[this compound] (P3BrHT) in a chloroform (B151607) solution, the maximum absorption wavelength has been reported at 435 nm. rsc.org This absorption is characteristic of the π-π* transition of the conjugated polythiophene backbone. The optical bandgap can be estimated from the onset of the absorption edge in the spectrum of a thin film.

Photoluminescence (PL) or fluorescence spectroscopy provides information about the emissive properties of the polymer. Upon excitation at a wavelength within its absorption band, P3BrHT in chloroform exhibits a maximum fluorescence emission at 570 nm. rsc.org The difference between the absorption and emission maxima (Stokes shift) gives insight into the structural relaxation in the excited state.

| Property | Solvent | Value | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | Chloroform | 435 nm | rsc.org |

| Emission Maximum (λmax) | Chloroform | 570 nm | rsc.org |

Electrical Conductivity Measurements

The defining characteristic of conducting polymers is their ability to conduct electricity upon doping. The electrical conductivity of polythiophene-based materials can be tuned over several orders of magnitude. The introduction of functional groups, such as the bromohexyl side chain, can influence the polymer's morphology, interchain interactions, and ultimately its conductivity.

The bromohexyl group makes the polymer a valuable intermediate for further post-polymerization functionalization, which can significantly alter the final material's properties. researchgate.net The electrical conductivity of undoped polythiophenes is typically very low, in the range of insulators or semiconductors. inoe.ro Upon chemical or electrochemical doping, charge carriers are introduced, and the conductivity increases dramatically. For instance, doping poly(3-hexylthiophene) with agents like F4TCNQ or metal halides can increase its conductivity significantly, reaching values as high as several hundred S/cm. ajou.ac.krescholarship.org While specific conductivity values for doped poly(this compound) are not widely reported, it is expected to follow a similar trend, with the final conductivity depending on the chosen dopant and the resulting morphology.

| Polymer State | Typical Conductivity Range (S/cm) | Mechanism |

|---|---|---|

| Undoped | 10⁻¹⁰ to 10⁻⁵ | Semiconducting behavior, low charge carrier density |

| Doped | 10⁻³ to 10³ | Formation of polarons/bipolarons, increased charge carriers |

Emerging Applications and Technological Implementations

Organic Photovoltaic Cells (OPVs)

Polythiophenes derived from monomers like 3-(6-Bromohexyl)thiophene are extensively investigated for their application in organic photovoltaic cells due to their favorable electronic properties, solution processability, and potential for low-cost, large-area fabrication.

Role of Functionalized Polythiophenes as Donor Materials in Bulk Heterojunction (BHJ) Devices

In the realm of organic solar cells (OSCs), polythiophene derivatives are promising donor materials because of their straightforward synthesis and cost-effective production. tcichemicals.com The bulk heterojunction (BHJ) architecture is a common design for OSCs, where an electron donor and an electron acceptor material are blended together to form the active layer. stanford.edu This intimate mixture creates a large interfacial area for efficient exciton (B1674681) dissociation, which is the process of separating the initially generated electron-hole pair into free charge carriers. stanford.edu

Functionalized polythiophenes, such as the widely studied poly(3-hexylthiophene) (P3HT), play a crucial role as the electron-donating component in these BHJ devices. arxiv.orgacs.org The performance of these solar cells is highly dependent on the properties of the donor polymer. For instance, attaching specific functional groups to the thiophene (B33073) backbone can modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tcichemicals.com This tuning is critical for optimizing the open-circuit voltage (Voc) of the solar cell and ensuring efficient charge transfer to the acceptor material, which is often a fullerene derivative like nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM). nih.gov

Research has shown that introducing electron-deficient side chains can lead to deeper HOMO energy levels, which is beneficial for achieving higher device efficiencies. tcichemicals.com Furthermore, the nature of the side chains influences the polymer's packing and crystallinity, which in turn affects charge transport within the active layer. acs.org

Table 1: Properties of Functionalized Polythiophene Donor Materials in OPVs

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | HOMO Level (eV) |

| P4T-TCl | Y6-BO | 9.15% | -5.37 |

| P2T-TCl | Y6-BO | 5.25% | -5.37 |

| P3T-TCl | Y6-BO | 5.62% | -5.37 |